3-(1H-吲哚-1-基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

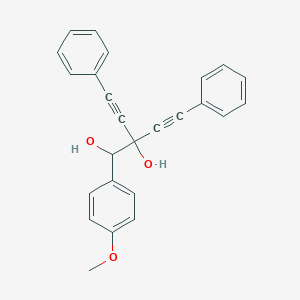

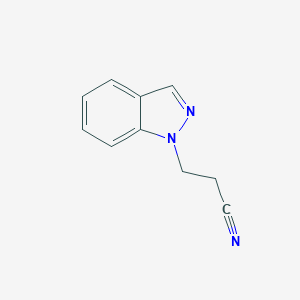

“3-(1H-indazol-1-yl)propanenitrile” is a compound with the molecular formula C10H9N3 . It has an ethylene group connecting an imidazole ring and a -CN group .

Synthesis Analysis

The synthesis of indazole derivatives has gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . The synthesis of “3-(1H-indazol-1-yl)propanenitrile” can be achieved from Indazole and Acrylonitrile .

Molecular Structure Analysis

The molecular structure of “3-(1H-indazol-1-yl)propanenitrile” consists of an ethylene group connecting an imidazole ring and a -CN group . These groups are in a staggered conformation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-indazol-1-yl)propanenitrile” include a molecular weight of 121.14 g/mol, a monoisotopic mass of 121.063995 Da, and a topological polar surface area of 41.6 Ų .

科学研究应用

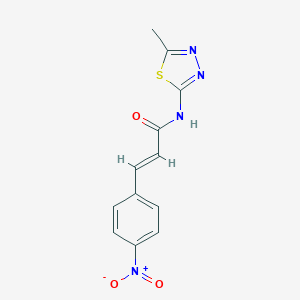

杀菌活性:含硅衍生物的2-芳基-3-(1H-1,2,4-三唑-1-基)丙腈,与3-(1H-吲哚-1-基)丙腈在结构上相关,已被合成并显示出对水稻纹枯病和黄瓜白粉病有显著的杀菌活性,超过了参考杀菌剂(Itoh et al., 2001)的功效。

离子液体的热物性质:对双官能化咪唑基离子液体进行了研究,包括3-(3-丁基-1H-咪唑-3-基)丙腈氯化物。该研究侧重于测量它们在不同温度下的粘度、密度和折射率,为功能化侧链对这些性质的影响提供了见解(Muhammad et al., 2012)。

腐蚀抑制:某些丙腈衍生物,包括结构类似于3-(1H-吲哚-1-基)丙腈的化合物,已被研究作为氯化钠溶液中锡的腐蚀抑制剂。这些化合物被发现能够有效减少腐蚀,而不改变腐蚀过程的机制(Fouda et al., 2015)。

光谱电化学行为:对3-(9H-咔唑-9-基)丙腈的薄层聚合物的光谱电化学行为进行的研究揭示了其电学活性和在材料科学中的潜在应用。该聚合物在氧化态下呈绿色,在中性态下透光性高,表明在光电子器件中具有潜在应用(Elamin et al., 2021)。

杂环化合物的合成:与3-(1H-吲哚-1-基)丙腈相关的3-(吡唑-3-基)-3-氧代-丙腈衍生物已被用于合成双吡唑、吡唑基噁唑和吡唑基嘧啶衍生物。这些化合物在各种化学和药物应用中具有潜力(Dawood et al., 2004)。

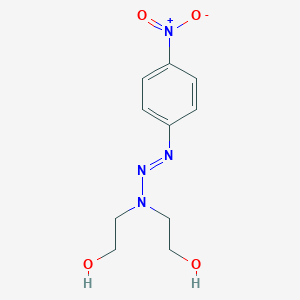

抗菌和抗癫痫评价:从3-(苯并[d][1,2,3]三唑-1-基)丙腈合成的新型1-[2-(1H-四唑-5-基)乙基]-1H-苯并[d][1,2,3]三唑已显示出对枯草芽孢杆菌有中等抗菌活性,对白色念珠菌有抗真菌活性。其中一些化合物还表现出优秀的抗癫痫活性,表明具有潜在的治疗应用(Rajasekaran et al., 2006)。

未来方向

Indazole derivatives, including “3-(1H-indazol-1-yl)propanenitrile”, have shown promise in various fields, including medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis methods and exploring their potential applications in medicine and other fields.

作用机制

Target of Action

Indazole derivatives have been found to exhibit a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . Therefore, it’s plausible that 3-(1H-indazol-1-yl)propanenitrile may interact with multiple targets depending on the specific derivative and its functional groups.

Mode of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules are key players in inflammation and cancer pathways, suggesting that 3-(1H-indazol-1-yl)propanenitrile might have similar effects.

Result of Action

Based on the known activities of indazole derivatives, it’s plausible that this compound could have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . The exact effects would likely depend on the specific targets and pathways that the compound interacts with.

属性

IUPAC Name |

3-indazol-1-ylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGBKKOGWPGQGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indazol-1-yl)propanenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B420564.png)

![6'-chloro-8'-methoxy-10-methyl-9,10-dihydrospiro[acridine-9,2'-(2'H)-chromene]](/img/structure/B420566.png)

![1-[7-(diethylamino)-2-imino-2H-chromen-3-yl]ethanone {4-nitrophenyl}hydrazone](/img/structure/B420568.png)

![N'-(3,5-dichloro-2-methoxybenzylidene)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B420569.png)

![3a,8a-Dihydroxy-1,3-dimethyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B420570.png)

![2-({7-[2-(diethylamino)ethoxy]-9H-fluoren-2-yl}oxy)-N,N-diethylethanamine](/img/structure/B420573.png)

![diethyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B420576.png)